molecular formula C9H11BrN2O3 B3075863 4-bromo-N-(2-methoxyethyl)-2-nitroaniline CAS No. 1036551-45-7

4-bromo-N-(2-methoxyethyl)-2-nitroaniline

Cat. No.: B3075863
CAS No.: 1036551-45-7
M. Wt: 275.1 g/mol
InChI Key: SRBFDQYAUSWKHI-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)-2-nitroaniline: is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a 2-methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. This step introduces the 2-methoxyethyl group to the nitrogen atom of the aniline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-bromo-N-(2-methoxyethyl)-2-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. Derivatives of aniline are known to exhibit various biological activities, and modifications of this compound could lead to new drug candidates.

    Material Science: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methoxyethyl)benzamide
  • 4-bromo-N-(2-methoxyethyl)-1-naphthalenesulfonamide

Comparison

Compared to similar compounds, 4-bromo-N-(2-methoxyethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a bromine atom on the aniline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-(2-methoxyethyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFDQYAUSWKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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